Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate
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Overview
Description
Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available 2,6-dichloropyrazine.
Metalation/Formylation: The 2,6-dichloropyrazine undergoes a plug-flow metalation/formylation using i-Pr2NMgCl·LiCl (MgDA) as the base.
Intermediate Formation: The resulting unstable heteroaryl aldehyde intermediate is isolated as its easier-to-handle and bench-stable bisulfite adduct.
Final Steps: Further reactions, including iodination and esterification, lead to the formation of the final product.
Chemical Reactions Analysis
Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Common Reagents and Conditions: Typical reagents include bases like MgDA for metalation and oxidizing agents for oxidation reactions.
Major Products: The reactions can yield various substituted pyrazolopyrazines, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate can be compared with other pyrazolopyrazine derivatives:
Properties
Molecular Formula |
C7H4ClIN4O2 |
---|---|
Molecular Weight |
338.49 g/mol |
IUPAC Name |
methyl 6-chloro-3-iodopyrazolo[3,4-b]pyrazine-1-carboxylate |
InChI |
InChI=1S/C7H4ClIN4O2/c1-15-7(14)13-6-4(5(9)12-13)10-2-3(8)11-6/h2H,1H3 |
InChI Key |
QNWAFJRFZSYBQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=NC(=CN=C2C(=N1)I)Cl |
Origin of Product |
United States |
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